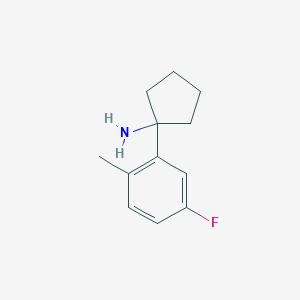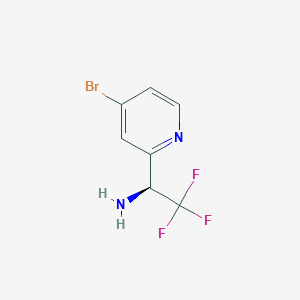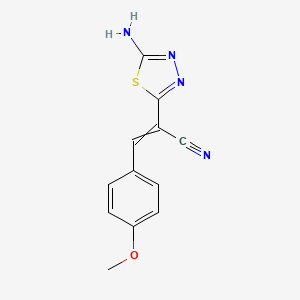![molecular formula C8H14FN3O B11736236 2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11736236.png)
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with a fluoro group and a dimethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Alkylation: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Aminomethylation: The aminomethyl group can be introduced by reacting the pyrazole derivative with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or the hydroxyl group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, to introduce other functional groups.
Addition: The compound can participate in addition reactions, such as Michael addition, at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents such as sodium azide or thiols under basic conditions.
Addition: Reagents such as organolithium compounds or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of adducts with organolithium or Grignard reagents.
科学的研究の応用
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Biological Research: The compound is used as a tool to study biological processes, particularly those involving pyrazole-containing molecules.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a building block for more complex molecules.
作用機序
The mechanism of action of 2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and dimethyl groups can enhance the compound’s binding affinity and specificity for these targets. The aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The pyrazole ring can interact with aromatic residues in the target protein, further enhancing binding affinity.
類似化合物との比較
Similar Compounds
5-fluoro-1,3-dimethylpyrazole: A similar compound with a pyrazole ring substituted with a fluoro group and dimethyl groups, but lacking the aminomethyl and hydroxyl groups.
1,3-dimethyl-5-aminomethylpyrazole: A similar compound with a pyrazole ring substituted with dimethyl groups and an aminomethyl group, but lacking the fluoro and hydroxyl groups.
5-fluoro-1,3-dimethyl-4-hydroxypyrazole: A similar compound with a pyrazole ring substituted with a fluoro group, dimethyl groups, and a hydroxyl group, but lacking the aminomethyl group.
Uniqueness
2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties The presence of the fluoro group enhances its binding affinity for certain targets, while the aminomethyl and hydroxyl groups provide additional sites for interaction
特性
分子式 |
C8H14FN3O |
|---|---|
分子量 |
187.21 g/mol |
IUPAC名 |
2-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H14FN3O/c1-6-7(5-10-3-4-13)8(9)12(2)11-6/h10,13H,3-5H2,1-2H3 |
InChIキー |
QTWWZTYWJWSOKY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1CNCCO)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11736169.png)

![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736179.png)
amine](/img/structure/B11736184.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736190.png)
![1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736193.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736201.png)

![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11736239.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11736247.png)

![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736254.png)
![1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11736262.png)

